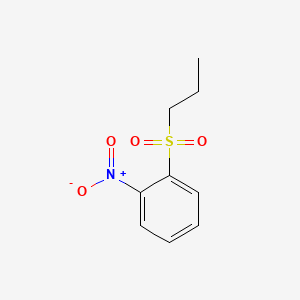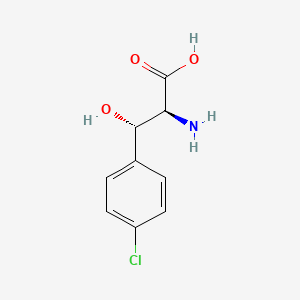
Manganese yttrium oxide (MnYO3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese yttrium oxide (MnYO3) is a ternary oxide compound composed of manganese, yttrium, and oxygen. It is known for its unique structural, electronic, and magnetic properties, making it a subject of interest in various scientific and industrial applications. The compound typically crystallizes in a perovskite structure, which contributes to its stability and versatility in different chemical environments.
准备方法
Synthetic Routes and Reaction Conditions: Manganese yttrium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves mixing manganese (III) oxide and yttrium oxide precursors, followed by calcination at high temperatures (typically above 950°C) to form the desired compound .
Industrial Production Methods: In industrial settings, the production of manganese yttrium oxide often involves the use of high-purity raw materials and controlled atmospheres to ensure the formation of phase-pure products. Techniques such as metathesis reactions, where manganese and yttrium salts are reacted in the presence of a flux, are employed to achieve high yields and purity .
化学反应分析
Types of Reactions: Manganese yttrium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and the presence of oxygen vacancies in the crystal lattice.
Common Reagents and Conditions:
Oxidation: Manganese yttrium oxide can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides of manganese, while reduction reactions can produce lower oxidation states or elemental manganese.
科学研究应用
Manganese yttrium oxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) contrast agents and other biomedical applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
作用机制
The mechanism by which manganese yttrium oxide exerts its effects is primarily related to its electronic and magnetic properties. The compound can interact with various molecular targets through redox reactions, where the manganese ions undergo changes in oxidation state. These interactions can influence the activity of enzymes, cellular signaling pathways, and other biochemical processes. Additionally, the presence of oxygen vacancies in the crystal lattice can enhance the compound’s catalytic activity by providing active sites for chemical reactions .
相似化合物的比较
Manganese yttrium oxide can be compared with other similar compounds, such as:
属性
CAS 编号 |
12032-75-6 |
|---|---|
分子式 |
MnO3Y |
分子量 |
191.842 g/mol |
IUPAC 名称 |
manganese(3+);oxygen(2-);yttrium(3+) |
InChI |
InChI=1S/Mn.3O.Y/q+3;3*-2;+3 |
InChI 键 |
JCQCJDQOBOXZKF-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[Mn+3].[Y+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)




